molecular formula C12H11F3N2O2 B15155561 Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B15155561
M. Wt: 272.22 g/mol
InChI Key: HCSGLSOMGLGEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a benzimidazole derivative characterized by a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 2, and an ethyl ester (-COOEt) at position 6. This substitution pattern confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical applications . The trifluoromethyl group, in particular, is known to improve resistance to oxidative metabolism, making this compound a promising candidate for drug development.

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

ethyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate

InChI

InChI=1S/C12H11F3N2O2/c1-3-19-10(18)7-5-4-6-8-9(7)17(2)11(16-8)12(13,14)15/h4-6H,3H2,1-2H3

InChI Key

HCSGLSOMGLGEOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzimidazole Core

The benzimidazole scaffold is highly versatile, with modifications at positions 1, 2, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles and Key Properties
Compound Name R1 (Position 1) R2 (Position 2) R7 (Position 7) Notable Properties References
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate Methyl Trifluoromethyl Ethyl ester High lipophilicity; enhanced metabolic stability
Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4) H H Ethyl ester Simpler structure; lower similarity (0.83)
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 139481-44-0) (2'-Cyano-biphenyl)methyl Ethoxy Methyl ester Bulky R1 group; potential pharmacokinetic challenges
TCV-116 (Prodrug of CV-11974) Complex substituent (tetrazole-biphenyl) Ethoxy Carboxylic acid (activated in vivo) Angiotensin II antagonist; sustained antihypertensive effect
Methyl 4,5-difluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate H Methoxymethyl Methyl ester Difluoro substitution; moderate metabolic resistance

Pharmacological Potential

  • Antihypertensive Agents : Analogous compounds like TCV-116 demonstrate potent angiotensin II receptor antagonism, with ED₂₅ values as low as 0.03 mg/kg in hypertensive models. The target compound’s trifluoromethyl group may further optimize receptor binding and duration of action .
  • Cytotoxicity and Enzyme Inhibition : Benzimidazole derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced inhibitory activity against kinases like EGFR, as seen in recent molecular docking studies .

Metabolic and Toxicity Profiles

  • Metabolic Stability : The trifluoromethyl group reduces cytochrome P450-mediated oxidation, a common metabolic pathway for benzimidazoles. This contrasts with ethoxy-substituted analogs, which may form reactive metabolites .

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMSO, THF) to enhance nucleophilicity .
  • Employ protecting groups like 2-(trimethylsilyl)ethoxy)methyl (SEM) to prevent undesired side reactions during substitutions .
  • Monitor reaction progress with TLC (chloroform:methanol, 6:1 v/v) and confirm purity via column chromatography .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic Research Question
Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Assign peaks for aromatic protons (δ ~7.0–8.5 ppm), methyl groups (δ ~1.3–1.5 ppm for ethyl ester), and CF₃-induced splitting .
    • ¹³C NMR : Identify carbonyl carbons (ester: δ ~165–170 ppm) and CF₃-substituted carbons (δ ~120–125 ppm, q, J = 272 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 388.9757 for a related CF₃-substituted benzo[d]imidazole) .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Mercury software aids in visualizing voids and intermolecular interactions .

Q. Key Considerations :

  • For crystallography, ensure high-resolution data (≤1.0 Å) to resolve trifluoromethyl group disorder .
  • Combine multiple techniques to cross-validate structural assignments, especially for regioisomers.

How can computational tools like molecular docking predict the biological activity of derivatives of this compound?

Advanced Research Question
Answer:

  • Molecular Docking (e.g., AutoDock Vina) :
    • Prepare ligand files by optimizing the geometry of derivatives at the B3LYP/6-31G(d) level.
    • Dock into target proteins (e.g., EGFR kinase domain) using flexible residue sampling .
  • ADMET Prediction :
    • Use tools like SwissADME to assess solubility (LogP ~2.5–3.5 for benzo[d]imidazole derivatives) and blood-brain barrier permeability .
    • Toxicity risks (e.g., hepatotoxicity) are evaluated via ProTox-II.

Case Study :
2-Phenyl-1H-benzo[d]imidazole derivatives showed binding affinities (ΔG = −9.2 kcal/mol) to EGFR, correlating with in vitro cytotoxicity (IC₅₀ = 12.3 µM) .

What strategies address regioselectivity challenges during the synthesis of substituted benzo[d]imidazole derivatives?

Advanced Research Question
Answer:

  • Directing Groups : Use SEM or tert-butoxycarbonyl (Boc) groups to block reactive sites and guide substitutions to the 2-position .
  • Temperature Control : High temperatures (e.g., 100°C in acetonitrile) favor electrophilic aromatic substitution at electron-deficient positions .
  • Catalytic Methods : Transition metals (Pd, Cu) can mediate cross-coupling reactions, though evidence for this compound is limited.

Example :
Methyl 2-chloro-4,5-difluoro-1H-benzo[d]imidazole-7-carboxylate was selectively aminated at the 2-position using tert-butyl carbamate in DMSO .

How do researchers resolve contradictions in crystallographic data when different space groups are reported?

Advanced Research Question
Answer:

  • Packing Similarity Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonds) across reported structures .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices and refine occupancy factors .
  • Validation Tools : Check R-factor discrepancies (e.g., R₁ > 0.05 suggests overfitting) and validate against PLATON’s ADDSYM algorithm .

Case Study :
A CF₃-substituted benzo[d]imidazole derivative crystallized in P2₁/c with Z′ = 1, but pseudo-symmetry suggested potential C2/c assignment. SHELXL refinement resolved the ambiguity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.